SEN177

描述

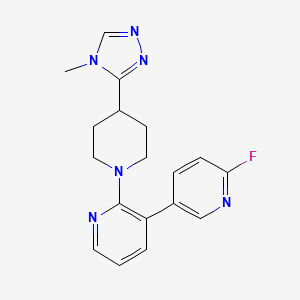

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluoropyridine moiety and a piperidine ring fused to a 1,2,4-triazole group. This compound is cataloged as a building block (EN300-1697167) by Enamine Ltd., with applications in medicinal chemistry and drug discovery . Its structure combines fluorinated aromatic systems and nitrogen-rich heterocycles, which are common in bioactive molecules targeting neurological disorders, infectious diseases, and metabolic pathways.

属性

IUPAC Name |

2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIAMIPUWJQSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117405-13-5 | |

| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

SEN177 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

核心结构的形成: this compound 的核心结构是通过一系列涉及芳香族和杂环化合物的缩合反应合成的。

官能团的引入: 通过亲核取代和环化反应引入氟和三唑等官能团。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇式处理: 采用大型间歇式反应器进行缩合和环化反应。

连续流处理: 为了提高生产效率,可以采用连续流反应器,从而更好地控制反应条件并提高产率。

化学反应分析

反应类型

SEN177 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化以形成各种氧化衍生物。

还原: 还原反应可以修饰官能团,可能会改变化合物的活性。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中采用卤素和烷基化剂等试剂.

主要产物

这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,它们可用于研究构效关系并优化化合物的功效 .

科学研究应用

SEN177 具有广泛的科学研究应用:

化学: this compound 用作工具化合物来研究谷氨酰胺环化酶的抑制及其对蛋白质聚集的影响。

生物学: 在生物学研究中,this compound 有助于了解谷氨酰胺环化酶在细胞过程中的作用及其作为治疗靶标的潜力。

医学: this compound 正在被研究用于治疗神经退行性疾病,特别是亨廷顿病,方法是减少蛋白质聚集。

作用机制

SEN177 通过抑制谷氨酰胺环化酶 (QPCT) 发挥其作用,从而阻止焦谷氨酸修饰蛋白的形成。这种抑制减少了具有多聚谷氨酰胺或多聚丙氨酸重复序列的蛋白质(如突变型亨廷顿蛋白)的聚集,从而减少了神经元中毒性聚集体的形成。 分子靶标包括 QPCT 的活性位点,this compound 在该位点结合并阻止其酶活性 .

相似化合物的比较

Key Observations :

- Fluorine vs. Chlorine/Nitro Substituents : The target compound’s 6-fluoropyridine group enhances metabolic stability and bioavailability compared to chlorophenyl or nitro-substituted analogs (e.g., Compounds 18, 20) . However, nitro groups in Compound 20 improve anti-tuberculosis potency (MIC: 0.25 µg/mL) due to increased electrophilicity .

- Piperidine vs. Alkyne/Thioether Linkers : The piperidine-triazole motif in the target compound may improve solubility and CNS penetration relative to thioether-linked analogs (e.g., Compound 49) .

- Triazole Positioning : AZD2066 and related mGluR5 antagonists (e.g., 4-[5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl]pyridine) demonstrate that triazole placement at the 3-position of pyridine is critical for receptor binding .

Physicochemical Data

- NMR and Spectral Analysis : The target compound’s structure is validated via commercial catalog listings, while analogs (e.g., Compound 49, AZD2066) are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

- Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to methylthio or nitro groups in other triazolyl pyridines .

生物活性

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine, also known as SEN177, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN6, with a molecular weight of 338.4 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety linked to a 4-methyl-1,2,4-triazole. This structural configuration enhances its binding affinity to various biological targets.

This compound has been primarily studied for its role as an inhibitor of glutaminyl cyclase (QPCT), which is implicated in the aggregation of mutant huntingtin (mHTT) proteins associated with Huntington's disease. Research indicates that this compound effectively reduces the aggregation of mHTT in mammalian cells and model organisms, suggesting a dose-dependent mechanism of action that involves QPCT inhibition.

Key Findings:

- Inhibition of mHTT Aggregation : this compound demonstrated significant reductions in mHTT aggregation in vitro and in vivo models.

- Polyglutamine Toxicity : The compound showed protective effects against polyglutamine toxicity, which is critical for therapeutic strategies targeting neurodegenerative diseases .

Biological Activity

This compound exhibits multiple biological activities that are relevant for therapeutic applications:

1. Neuroprotective Effects

This compound was shown to mitigate the toxic effects associated with polyglutamine diseases by inhibiting the aggregation of harmful proteins. This property is particularly beneficial in the context of Huntington's disease.

2. Anticancer Potential

Recent studies suggest that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. Its triazole moiety may enhance interactions with protein targets critical for cell signaling and proliferation .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with fluorine; triazole-piperidine | Inhibits mHTT aggregation; anticancer |

| 4-Methyl-1,2,3-triazole | Contains a triazole ring | Known for kinase inhibition |

| 6-Fluoropyridine | Fluorinated pyridine base | Used in various drug formulations |

| 2-(1H-pyrazol-3-yl)pyridine | Pyrazole and pyridine combination | Exhibits antibacterial properties |

Case Studies

Several case studies have highlighted the efficacy of this compound in reducing neurodegenerative symptoms:

Case Study 1: Huntington's Disease Model

In a Drosophila model of Huntington's disease, treatment with this compound resulted in a significant decrease in motor dysfunction and improved survival rates compared to untreated controls. The study concluded that this compound's ability to inhibit mHTT aggregation directly correlates with its neuroprotective effects.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's effectiveness was linked to its structural components that facilitate binding to target proteins involved in cancer progression .

常见问题

Basic: What are common synthetic routes for preparing 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine?

The synthesis typically involves modular assembly of the pyridine, triazole, and piperidine moieties. Key steps include:

- Pyridine functionalization : Fluorination at the 6-position of pyridine using agents like KF in DMSO, followed by coupling reactions to introduce the triazole-piperidine subunit .

- Triazole formation : Acid hydrazides (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) react with isothiocyanates under basic conditions (aqueous NaOH) to form 1,2,4-triazole-3-thiol intermediates .

- Piperidine coupling : Alkylation or aminomethylation of the triazole with substituted piperidines using formaldehyde and secondary amines .

Methodological optimization should prioritize regioselectivity and yield monitoring via HPLC or LC-MS.

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

- NMR : H and F NMR confirm fluoropyridine substitution patterns and piperidine/triazole connectivity. For example, fluorine chemical shifts near δ -110 ppm (pyridine-F) and δ -60 ppm (CF groups in analogs) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine-triazole subunit, as seen in structurally related triazole-pyridine hybrids .

Advanced: How can reaction conditions be optimized for introducing the 6-fluoro group on the pyridine ring?

Fluorination efficiency depends on:

- Reagent selection : KF or CsF in polar aprotic solvents (DMSO, DMF) enhances nucleophilic substitution at the 6-position of 2-chloropyridine precursors .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., defluorination or ring-opening) .

- Catalysts : Crown ethers (18-crown-6) improve fluoride ion solubility and reactivity .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the fluorinated intermediate.

Advanced: How to address contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in activity (e.g., antibacterial vs. inactive results) may arise from:

- Structural variations : Compare substituent effects (e.g., 4-methyltriazole vs. unsubstituted triazole) on target binding, as seen in related 1,2,4-triazole derivatives .

- Assay conditions : Validate bioactivity under standardized pH and temperature, as protonation states of the piperidine nitrogen influence receptor interactions .

- Metabolic stability : Use LC-MS/MS to assess in vitro degradation, which may explain false negatives in cell-based assays .

Advanced: What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial DHFR). Focus on the triazole’s hydrogen-bonding capacity and the fluoropyridine’s hydrophobic surface .

- MD simulations : Run 100-ns trajectories to assess stability of the piperidine conformation in aqueous vs. membrane environments .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends from analogs like 6-(4-chlorophenyl)-oxazolopyridines .

Basic: How to analyze purity and stability of the compound under storage conditions?

- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis of the fluoropyridine or triazole ring .

- Storage : Store at -20°C under argon to prevent oxidation of the piperidine nitrogen .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Solvent optimization : Replace DMSO with cheaper alternatives (e.g., DMAc) for fluorination steps while maintaining reaction efficiency .

- Catalyst recycling : Immobilize crown ether catalysts on silica gel to reduce costs .

- Workflow automation : Use flow chemistry for continuous piperidine coupling and triazole formation, minimizing intermediate isolation .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the 4-methyltriazole with a 4-cyano or 4-aminomethyl group to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace labile C-H bonds in the piperidine ring with C-D bonds to slow metabolism .

- Prodrug approaches : Mask the triazole nitrogen as a phosphonate ester for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。